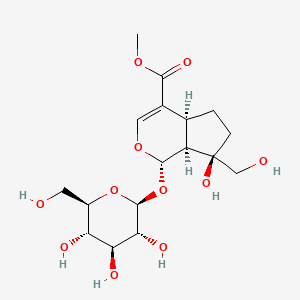
3,4-Methylenedioxy Pyrovalerone metabolite 2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy Pyrovalerone (3,4-MDPV, Item No. 10684) is an analog of pyrovalerone that includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. 3,4-MDPV is commonly abused as a recreational drug. 3,4-MDPV metabolite 2 is produced during phase I metabolism of 3,4-MDPV. This compound can be further modified, e.g., by glucuronidation, before secretion in urine. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization
3,4-Methylenedioxypyrovalerone (MDPV), a variant of pyrovalerone, has been characterized using mass and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have been crucial for elucidating the structure of MDPV, particularly the aliphatic part and the methylenedioxy position in its aromatic ring (Westphal et al., 2009).
Pharmacokinetics and Metabolism
Studies have explored the pharmacokinetics and metabolism of MDPV and its metabolites in animal models. This includes the examination of how MDPV is metabolized, with the identification of its major metabolites and their bioactivity. This research provides insights into how MDPV and its derivatives behave in biological systems (Elmore et al., 2017).
Behavioral and Hyperthermic Effects
Investigations have been conducted on the effects of MDPV on behavior, thermoregulation, locomotion, and sensory gating in animal models. These studies contribute to understanding the psychoactive properties of MDPV and its metabolites (Horsley et al., 2018).
Analytical Techniques for Drug Detection
Research has focused on developing methods for analyzing MDPV and its metabolites. This includes liquid chromatography-mass spectrometry (LC-MS) techniques for detecting these substances in biological samples, which is crucial for forensic and toxicological analyses (Xue-gu, 2015).
Cytotoxicity Studies
The cytotoxic properties of pyrovalerone derivatives, including MDPV and its metabolites, have been examined using human cell lines. This research is significant for understanding the potential health risks associated with exposure to these substances (Wojcieszak et al., 2016).
Eigenschaften
Produktname |
3,4-Methylenedioxy Pyrovalerone metabolite 2 (hydrochloride) |
|---|---|
Molekularformel |
C15H21NO3 · HCl |
Molekulargewicht |
299.8 |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H |
InChI-Schlüssel |
KEOYIULXMYHCBV-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(C(C(CCC)N2CCCC2)=O)=C1.Cl |
Synonyme |
3,4-Dihydroxypyrovalerone; 3,4-MDPV metabolite 2; 3,4-hydroxy-α-Pyrrolidinopentiophenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

